

# Application Notes and Protocols: Griseofulvic Acid for Inducing Aneuploidy in Experimental Models

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Compound of Interest		
Compound Name:	Griseofulvic Acid	
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### Introduction

**Griseofulvic acid**, commonly known as griseofulvin, is an antifungal agent that has been extensively repurposed in experimental biology as a potent inducer of aneuploidy. Its mechanism of action involves the disruption of microtubule dynamics, which are fundamental to the proper segregation of chromosomes during cell division. By interfering with the mitotic spindle, griseofulvin serves as a valuable tool for studying the cellular mechanisms that prevent and arise from chromosome mis-segregation, and for modeling aneuploidy-related pathologies, including cancer and developmental disorders.

Griseofulvin's primary molecular target is tubulin, the protein subunit of microtubules. Unlike some other microtubule poisons that cause wholesale depolymerization, griseofulvin at lower concentrations primarily suppresses the dynamic instability of microtubules.[1][2] This dampening of the growing and shortening phases of microtubules leads to defects in the mitotic spindle, such as the formation of multipolar spindles and misaligned chromosomes.[3][4] Such defects activate the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, leading to a delay in mitosis.[5] If the defects are not corrected, cells may undergo abnormal mitotic exit, resulting in aneuploid daughter cells.[3][4]



These application notes provide a comprehensive overview of the use of griseofulvin to induce aneuploidy in both in vitro and in vivo experimental models, complete with detailed protocols and quantitative data to guide researchers in their experimental design.

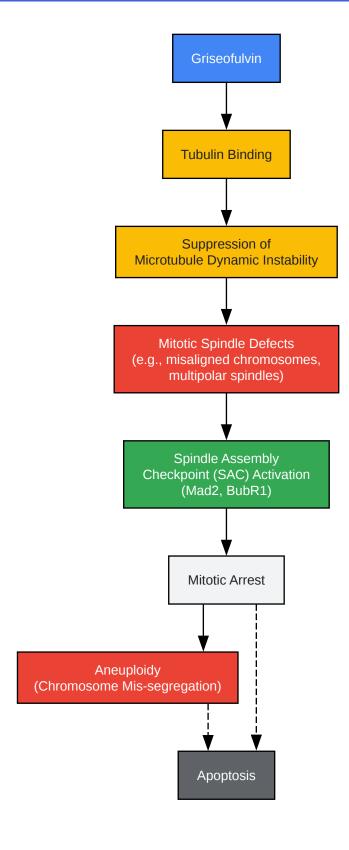
# Mechanism of Action: Disrupting Microtubule Dynamics

Griseofulvin exerts its aneugenic effects by binding to tubulin and interfering with the function of both spindle and cytoplasmic microtubules.[6] This interaction does not typically cause a significant depolymerization of the microtubule network at effective concentrations.[2] Instead, it kinetically suppresses the dynamic instability of the microtubules, reducing the rates and extents of their growth and shortening phases.[3][4] This subtle but critical disruption of microtubule dynamics has profound consequences for the mitotic spindle, leading to:

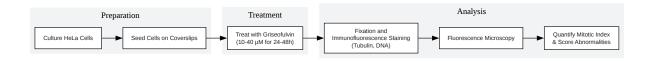
- Mitotic Arrest: The disruption of microtubule function activates the spindle assembly checkpoint, leading to a cell cycle arrest at the metaphase/anaphase transition.[1][2] Key checkpoint proteins, such as Mad2 and BubR1, remain localized at the kinetochores, signaling an improper attachment of chromosomes to the spindle.[5]
- Mitotic Abnormalities: Cells treated with griseofulvin often display a range of mitotic errors, including misaligned chromosomes, multipolar spindles, and mis-segregated chromosomes.
  [3][4]
- Aneuploidy: The failure to properly segregate chromosomes during mitosis results in daughter cells with an abnormal number of chromosomes (aneuploidy).[7][8]

The following diagram illustrates the proposed signaling pathway for griseofulvin-induced aneuploidy.









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